molecular formula C15H13N3O3S B5433129 N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-2-thiophenecarboxamide

N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B5433129
M. Wt: 315.3 g/mol
InChI Key: DTERHPDATOEOFM-UHFFFAOYSA-N
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Description

The compound “N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-2-thiophenecarboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a phenyl group and a thiophene carboxamide group . The molecular formula is C20H27N5O6, with an average mass of 433.458 Da and a monoisotopic mass of 433.196136 Da .

Future Directions

Imidazole-containing compounds have a broad range of applications and are key components in many functional molecules . Therefore, the synthesis and study of such compounds, including “N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-2-thiophenecarboxamide”, are likely to continue to be an area of interest in the future .

properties

IUPAC Name

N-[4-(2-oxoimidazolidine-1-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-13(12-2-1-9-22-12)17-11-5-3-10(4-6-11)14(20)18-8-7-16-15(18)21/h1-6,9H,7-8H2,(H,16,21)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTERHPDATOEOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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